molecular formula C21H15N3O7S B14124196 (Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

(Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B14124196
M. Wt: 453.4 g/mol
InChI Key: LRUKMBLITDNQSB-UHFFFAOYSA-N
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Description

(Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that features a chromene core, a benzo[d]thiazole moiety, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps. One common approach is the condensation of 4-hydroxycoumarins with β-nitroalkenes, followed by the formation of a Michael adduct and subsequent rearrangement . The reaction conditions often include the use of alcohol as a mediator and alkoxide ions to facilitate the rearrangement.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The chromene core can be hydrogenated to form dihydrochromene derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include amine derivatives, dihydrochromene compounds, and various substituted chromene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .

Biology and Medicine

The chromene and benzo[d]thiazole moieties are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific optical and electronic properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in material science .

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chromene and benzo[d]thiazole moieties can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is unique due to the combination of the chromene, benzo[d]thiazole, and nitro groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H15N3O7S

Molecular Weight

453.4 g/mol

IUPAC Name

ethyl 2-[6-nitro-2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate

InChI

InChI=1S/C21H15N3O7S/c1-2-30-18(25)10-23-15-8-7-12(24(28)29)9-17(15)32-21(23)22-20(27)14-11-31-16-6-4-3-5-13(16)19(14)26/h3-9,11H,2,10H2,1H3

InChI Key

LRUKMBLITDNQSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=COC4=CC=CC=C4C3=O

Origin of Product

United States

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